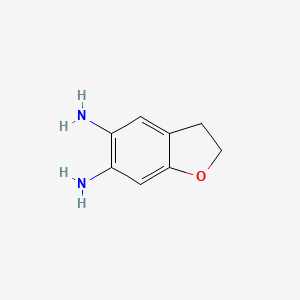
2,3-Dihydrobenzofuran-5,6-diamine
Cat. No. B8789031
M. Wt: 150.18 g/mol
InChI Key: LUJBMAUGJCJBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315513B2
Procedure details


The product obtained in Step 5 (2.5 g, 13.9 mmol) and Pd/C (0.5 g) were dissolved in EtOH (50 mL), hydrogenated in a Parr hydrogenation apparatus at room temperature and a hydrogen pressure of 50 PSI for 12 h. The catalyst was removed by filtration, the ethanol solution of the product was directly used in the next step of reaction.
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.[H][H]>CCO.[Pd]>[NH2:1][C:2]1[C:3]([NH2:11])=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol solution of the product was directly used in the next step of reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C(=CC2=C(CCO2)C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


